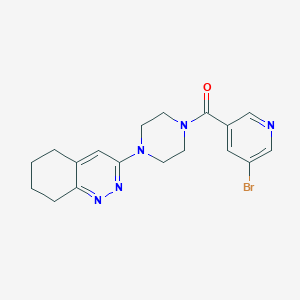

(5-Bromopyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN5O/c19-15-9-14(11-20-12-15)18(25)24-7-5-23(6-8-24)17-10-13-3-1-2-4-16(13)21-22-17/h9-12H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRACCKUJNFRTDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC(=CN=C4)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multiple steps:

Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 5-bromopyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Formation of Tetrahydrocinnoline: The tetrahydrocinnoline moiety is synthesized through the reduction of cinnoline derivatives using hydrogenation or other reducing agents like sodium borohydride.

Piperazine Linker Attachment: The piperazine ring is introduced by reacting the brominated pyridine with piperazine under basic conditions, often using potassium carbonate or sodium hydroxide.

Final Coupling: The final step involves coupling the tetrahydrocinnoline derivative with the piperazine-linked bromopyridine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and tetrahydrocinnoline moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the bromine atom on the pyridine ring, potentially replacing it with hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium azide, Grignard reagents, and organolithium compounds.

Major Products:

Oxidation: Oxidized derivatives of the piperazine and tetrahydrocinnoline moieties.

Reduction: De-brominated pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry and catalysis.

Biology: In biological research, it serves as a probe to study the interactions of brominated pyridine derivatives with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound has potential applications in the development of pharmaceuticals, particularly those targeting neurological and psychological disorders. Its structure suggests it could interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its unique structural features.

Mechanism of Action

The mechanism by which (5-Bromopyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets, such as neurotransmitter receptors or enzymes. The brominated pyridine ring and the tetrahydrocinnoline moiety may facilitate binding to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their biological or chemical properties:

Key Structural and Functional Comparisons

Core Heterocycles: The target compound’s tetrahydrocinnolin system distinguishes it from indolin-2-one (Compound 9g) or thienopyrimidine (Compound 22). The partial saturation of cinnolin may enhance metabolic stability compared to fully aromatic systems . In contrast, Compound 9g’s indolin-2-one core is associated with kinase inhibition, while Compound 22’s thienopyrimidine is linked to GPCR modulation .

Substituent Effects :

- The 5-bromopyridin-3-yl group in the target compound and Compound 9g ’s 3-bromobenzoyl group both contribute to halogen bonding, critical for target engagement. However, the pyridine’s nitrogen may offer additional hydrogen-bonding capabilities .

- Compound w3 ’s 4-chlorophenyl group and methylpiperazine highlight substituent flexibility for optimizing pharmacokinetics .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a bromopyridine-carboxamide intermediate with a tetrahydrocinnolin-piperazine derivative, akin to methods used for (5-bromopyridin-3-yl)(cyclopropyl)methanone . Microwave-assisted reactions (as in Compound 22’s synthesis) or solid-phase catalysts (e.g., SiliaCat DPP-Pd) could enhance efficiency .

Biological Target Specificity: The tetrahydrocinnolin-piperazine scaffold in the target compound may favor protease inhibition, whereas indolin-2-one (Compound 9g) and thienopyrimidine (Compound 22) are tailored for kinases and GPCRs, respectively .

Research Findings and Implications

- Antiviral Potential: The structural resemblance to SARS-CoV-2 Mpro inhibitors (e.g., (5-bromopyridin-3-yl){4-[(R)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone) suggests the target compound could be optimized for non-covalent protease binding .

- Kinase vs. Protease Selectivity: Unlike BTK inhibitors (Compound 9g), the tetrahydrocinnolin system may reduce off-target kinase effects, leveraging its unique bicyclic geometry .

- Synthetic Challenges: The tetrahydrocinnolin moiety’s synthesis requires precise hydrogenation steps, contrasting with the straightforward cyclopropanation in (5-bromopyridin-3-yl)(cyclopropyl)methanone .

Biological Activity

The compound (5-Bromopyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article reviews its biological activity, synthesis methods, and relevant studies that highlight its therapeutic potential.

Structural Characteristics

This compound is characterized by:

- A bromopyridine moiety.

- A piperazine ring substituted with a tetrahydrocinnoline group .

These structural components suggest potential interactions with various biological targets, making it an interesting candidate for further research.

Biological Activity

Preliminary studies indicate that compounds similar to This compound exhibit activity against several biological targets. The predictions of its biological activity can be informed by structure-activity relationship (SAR) studies.

Potential Biological Targets

The compound may interact with:

- Neurotransmitter receptors

- Enzymes involved in signaling pathways

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can provide insights into its potential biological activities based on its molecular structure.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving multi-step organic reactions. The general synthetic pathway includes:

- Formation of the bromopyridine derivative.

- Introduction of the piperazine ring.

- Coupling with the tetrahydrocinnoline moiety.

Each step requires careful control of reaction conditions to ensure high yields and purity.

Study 1: Neuroactive Properties

A study explored the neuroactive properties of piperazine derivatives similar to the compound . Results indicated that these derivatives could modulate neurotransmitter pathways, suggesting potential applications in treating neurological disorders.

Study 2: Anticancer Activity

Research has shown that compounds containing a tetrahydrocinnoline structure exhibit anticancer properties. The specific interactions of these compounds with cancer cell lines were investigated, revealing significant cytotoxic effects that warrant further exploration into their mechanisms.

Study 3: Structure-Activity Relationship

A comprehensive SAR analysis indicated that modifications in the bromopyridine and piperazine components significantly affect biological activity. Variations in substituents led to altered affinities for specific receptors and enzymes, highlighting the importance of structural optimization in drug design.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenyletihynylpyridine | Contains a pyridine ring and phenyl group | Antagonist activity in mGluR5 |

| Tetrahydropyridine derivatives | Similar piperazine-like structure | Neuroactive properties |

| Piperazine-based antipsychotics | Piperazine core with various substituents | Antipsychotic effects |

This comparison illustrates how the unique combination of brominated pyridine and tetrahydrocinnoline structures in This compound may confer distinctive biological activities not found in other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.